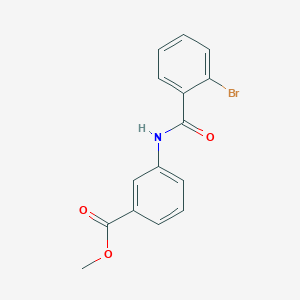

METHYL 3-(2-BROMOBENZAMIDO)BENZOATE

Description

Significance of Benzoate (B1203000) and Benzamide (B126) Frameworks in Organic Chemistry Research

Benzoates, as esters of benzoic acid, and benzamides, as amides derived from benzoic acid, are fundamental building blocks in the design and synthesis of new chemical entities. The ester and amide functionalities themselves are key participants in a multitude of organic reactions. The benzene (B151609) ring, a core component of these frameworks, provides a stable, yet modifiable, scaffold. The reactivity of this ring can be modulated by the presence of electron-donating or electron-withdrawing groups, which in turn affects the acidity of the parent benzoic acid. youtube.comlibretexts.org

Benzamide-containing compounds are particularly noteworthy for their presence in a wide range of pharmaceutical agents. wikipedia.orgnih.gov The amide bond is a crucial feature in peptides and proteins, and its incorporation into small molecules can lead to compounds with significant biological activity. mdpi.com The ability of the amide group to participate in hydrogen bonding is a key factor in its interaction with biological targets like enzymes and receptors. mdpi.com

Overview of Brominated Aromatic Compounds in Synthetic and Mechanistic Studies

Brominated aromatic compounds, or aryl bromides, are highly valuable intermediates in organic synthesis. nih.gov The bromine atom, being a halogen, is an excellent leaving group in various nucleophilic substitution and cross-coupling reactions. acs.orgresearchgate.net This reactivity makes aryl bromides essential precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. acs.orgresearchgate.net

The introduction of bromine onto an aromatic ring is typically achieved through electrophilic aromatic substitution. nih.govyoutube.com The regioselectivity of this reaction, meaning the specific position on the ring where the bromine is introduced, can be controlled by the existing substituents on the ring and the choice of brominating agent. nih.govorganic-chemistry.org Common brominating agents include molecular bromine (Br2) and N-bromosuccinimide (NBS). nih.govorganic-chemistry.org Due to the hazardous nature of molecular bromine, significant research has been dedicated to developing safer and more selective solid bromine carriers. acs.org

Contextualization of Methyl 3-(2-Bromobenzamido)benzoate within Complex Organic Synthesis

This compound is a molecule that elegantly combines the key features discussed above. It possesses a benzoate core, a benzamide linkage, and a brominated aromatic ring. This unique combination of functional groups makes it a potentially versatile building block in the synthesis of more complex molecules.

The synthesis of this compound would likely involve the formation of an amide bond between 2-bromobenzoyl chloride and methyl 3-aminobenzoate (B8586502). The presence of the bromine atom on the 2-bromobenzoyl moiety offers a reactive handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. The methyl ester group on the benzoate portion could be hydrolyzed to the corresponding carboxylic acid, providing another site for chemical modification.

While specific research on this compound itself is not extensively documented in publicly available literature, its constituent parts are well-studied. The principles governing the synthesis and reactivity of substituted benzoates, benzamides, and brominated aromatics provide a strong foundation for understanding the potential of this particular compound in the broader landscape of organic synthesis.

Interactive Data Tables

Below are interactive tables summarizing key information about related chemical compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-bromobenzoate | 618-89-3 | C8H7BrO2 | 215.04 |

| 3-Bromobenzoic acid | 585-76-2 | C7H5BrO2 | 201.02 |

| Methyl 3-(bromomethyl)benzoate | 1129-28-8 | C9H9BrO2 | 229.07 |

| Benzamide | 55-21-0 | C7H7NO | 121.14 |

| Methyl 2-(3-bromobenzamido)benzoate | 67836-48-0 | C15H12BrNO3 | 334.17 |

| Methyl 3-(2-methylbenzamido)benzoate | Not available | C16H15NO3 | 269.30 |

| 2-(2-bromoethyl)benzoic acid methyl ester | Not available | C10H11BrO2 | 243.10 |

| 3-bromo-4-(methylol)methyl benzoate | Not available | C9H9BrO3 | 245.07 |

| Compound Name | Melting Point (°C) | Boiling Point (°C) |

| Methyl 3-bromobenzoate | 31-33 | 127-128 @ 15 mmHg |

| 3-Bromobenzoic acid | 155-158 | 282 |

| Methyl 3-(bromomethyl)benzoate | 41-45 | 112-114 @ 3 mmHg |

| Benzamide | 127-130 | 288 |

| Methyl 2-(3-bromobenzamido)benzoate | Not available | Not available |

| Methyl 3-(2-methylbenzamido)benzoate | Not available | Not available |

| 2-(2-bromoethyl)benzoic acid methyl ester | Not available | Not available |

| 3-bromo-4-(methylol)methyl benzoate | Not available | Not available |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(2-bromobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-20-15(19)10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLQPCUWAUWKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 2 Bromobenzamido Benzoate

Retrosynthetic Analysis of Methyl 3-(2-Bromobenzamido)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are the central amide bond and the ester group.

Amide Bond Disconnection: Cleavage of the C-N amide bond logically separates the molecule into two key precursors: 2-bromobenzoic acid and methyl 3-aminobenzoate (B8586502). This is the most common and direct synthetic route.

Ester Bond Disconnection: Alternatively, disconnecting the ester bond first leads to 3-(2-bromobenzamido)benzoic acid and methanol (B129727). The intermediate, 3-(2-bromobenzamido)benzoic acid, would then be disconnected across the amide bond to yield 2-bromobenzoic acid and 3-aminobenzoic acid. The ester would then be formed in a subsequent step.

This analysis suggests that the synthesis can be approached by first preparing the necessary precursors, 2-bromobenzoic acid and methyl 3-aminobenzoate, and then coupling them to form the final product.

Classical Approaches to Amide Bond Formation in Benzamide (B126) Synthesis

The formation of the amide bond is the crucial step in the synthesis of this compound. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and is generally inefficient due to the formation of a stable ammonium carboxylate salt. nih.gov Therefore, activation of the carboxylic acid is typically required. bath.ac.uk

The direct coupling of a carboxylic acid and an amine to form an amide bond is a condensation reaction that eliminates a molecule of water. bath.ac.uk The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive salt. fishersci.co.uk Overcoming this requires activating the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the amine. hepatochem.com The general reaction is:

R-COOH + R'-NH₂ → R-CONHR' + H₂O

For the target molecule, this translates to:

2-bromobenzoic acid + methyl 3-aminobenzoate → this compound + H₂O

To facilitate amide bond formation under milder conditions, a variety of activating agents are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing its reactivity. bath.ac.uk

One of the most common strategies is the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride . This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride then readily reacts with the amine. fishersci.co.uk

Carbodiimides are another major class of activating agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then attacked by the amine to form the amide bond. To improve efficiency and prevent side reactions, particularly racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often used in conjunction with carbodiimides. bath.ac.ukfishersci.co.uk

More recent developments include the use of boron-based reagents . For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of various carboxylic acids and amines under operationally simple conditions. nih.govacs.org

| Activating Agent Class | Examples | Mechanism | Additives |

|---|---|---|---|

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to a highly reactive acyl chloride. | Not typically required. |

| Carbodiimides | DCC, EDC, DIC | Forms a reactive O-acylisourea intermediate. fishersci.co.uk | HOBt, HOAt (to prevent side reactions and racemization). bath.ac.uk |

| Boron-based Reagents | B(OCH₂CF₃)₃, Boronic acids | Mediate direct condensation of acids and amines. nih.govacs.org | Often requires removal of water (e.g., molecular sieves). nih.gov |

Esterification Techniques for Methyl Benzoate (B1203000) Moieties

The methyl ester functional group in the target molecule is typically introduced via esterification of the corresponding carboxylic acid with methanol. This can be done either before or after the amide bond formation.

The most traditional method for this transformation is the Fischer esterification . This process involves heating the carboxylic acid (e.g., 3-aminobenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. uomustansiriyah.edu.iqresearchgate.net

The reaction is an equilibrium process. brainly.comtcu.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iqbrainly.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. uomustansiriyah.edu.iq To drive the equilibrium toward the product side, a large excess of methanol is typically used, or the water produced is removed from the reaction mixture. tcu.edu

While effective, the use of strong mineral acids like sulfuric acid can lead to harsh reaction conditions and difficulties in product separation and catalyst recovery. mdpi.com This has prompted research into alternative, more environmentally benign catalytic systems.

Solid acid catalysts represent a significant advancement. Materials such as zeolites, ion-exchange resins, and various metal oxides offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. mdpi.comevergreensinochem.com For example, solid acids based on zirconium and titanium have been shown to be effective catalysts for the synthesis of methyl benzoates from various benzoic acids and methanol. mdpi.comresearchgate.net

Another modern approach is the palladium-catalyzed carbonylation of aryl halides. While not a direct esterification of a carboxylic acid, this method can produce methyl benzoate derivatives from precursors like iodobenzene, demonstrating an alternative pathway for constructing the ester moiety. researchgate.net

| Esterification Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Fischer Esterification | H₂SO₄, p-Toluenesulfonic acid | Equilibrium reaction; requires excess alcohol or water removal. uomustansiriyah.edu.iqbrainly.comtcu.edu |

| Solid Acid Catalysis | Zeolites, Ion-exchange resins, Zr/Ti oxides | Heterogeneous catalyst, easily separable, reusable, often milder conditions. mdpi.comevergreensinochem.com |

| Palladium-Catalyzed Carbonylation | Palladium complexes | Forms ester from aryl halides and carbon monoxide/methanol. researchgate.net |

Strategic Introduction of Bromine Substituents on Aromatic Rings

A critical aspect of synthesizing the target molecule is the regioselective introduction of a bromine atom onto one of the aromatic rings. This is typically achieved prior to the amide bond formation by utilizing a brominated starting material.

The regioselective bromination of aromatic compounds is a well-established transformation in organic synthesis. For the preparation of the 2-bromobenzoyl moiety, the bromine atom is introduced at the ortho position relative to the carboxyl group. This is generally accomplished by starting with a pre-functionalized benzene (B151609) ring where the desired substitution pattern is already established. Direct bromination of benzoic acid or its derivatives can lead to a mixture of isomers, making it a less favorable route for achieving high regioselectivity for the ortho product. Therefore, the synthesis typically starts from commercially available 2-bromobenzoic acid.

Synthesis of Methyl 3-aminobenzoate:

Methyl 3-aminobenzoate is commonly synthesized through the esterification of 3-aminobenzoic acid. A widely used method involves the reaction of 3-aminobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

A general procedure for the synthesis of methyl aminobenzoates involves cooling a solution of the corresponding aminobenzoic acid in methanol, followed by the dropwise addition of thionyl chloride. The mixture is then refluxed for an extended period, typically 24 hours. After the reaction is complete, the solvent is evaporated, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as ethyl acetate (B1210297), dried over a drying agent like magnesium sulfate, and purified, often by column chromatography.

Synthesis of 2-Bromobenzoyl chloride:

The second precursor, 2-bromobenzoyl chloride, is an acyl chloride that serves as the acylating agent in the amide bond formation. It is typically prepared from 2-bromobenzoic acid by reacting it with a chlorinating agent. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride is a frequently employed method. In this procedure, 2-bromobenzoic acid is heated with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 2-bromobenzoyl chloride. The excess thionyl chloride can be removed by distillation after the reaction is complete, yielding the crude acyl chloride, which can often be used in the subsequent step without further purification.

| Precursor | Starting Material | Reagents | Key Transformation |

| Methyl 3-aminobenzoate | 3-Aminobenzoic acid | Methanol, Acid Catalyst (e.g., SOCl₂) | Fischer Esterification |

| 2-Bromobenzoyl chloride | 2-Bromobenzoic acid | Thionyl chloride (SOCl₂) | Acyl Chloride Formation |

Total Synthesis Pathways for this compound

The total synthesis of this compound is most efficiently achieved through a convergent approach, where the two primary precursors are synthesized separately and then combined in a final step to form the target molecule.

The key step in the convergent synthesis is the acylation of the amino group of Methyl 3-aminobenzoate with the acyl chloride functionality of 2-bromobenzoyl chloride. This reaction, a nucleophilic acyl substitution, results in the formation of the desired amide linkage.

The stepwise synthesis of this compound involves the following sequence:

Synthesis of Methyl 3-aminobenzoate: As described in section 2.4.2., this is typically achieved by the esterification of 3-aminobenzoic acid. The product is isolated and purified before proceeding to the next step.

Synthesis of 2-Bromobenzoyl chloride: As detailed in section 2.4.2., this involves the conversion of 2-bromobenzoic acid to its corresponding acyl chloride. This reagent is often freshly prepared and used immediately due to its reactivity and moisture sensitivity.

Amide Bond Formation: The final step is the reaction between the isolated Methyl 3-aminobenzoate and 2-bromobenzoyl chloride. This is a crucial step where the amide bond is formed. A common method for this transformation is the Schotten-Baumann reaction. organic-chemistry.orgorganic-chemistry.orgwikipedia.orglscollege.ac.iniitk.ac.in

The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base. organic-chemistry.orgorganic-chemistry.orgwikipedia.orglscollege.ac.iniitk.ac.in The base serves to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.org Typically, an aqueous solution of a base like sodium hydroxide (B78521) or an organic base such as pyridine (B92270) is used. The reaction is often carried out in a two-phase system, with the reactants in an organic solvent and the base in an aqueous phase. wikipedia.org

A typical laboratory procedure would involve dissolving Methyl 3-aminobenzoate in a suitable organic solvent, such as dichloromethane or diethyl ether. An aqueous solution of a base, for instance, 10% sodium hydroxide, is then added. 2-Bromobenzoyl chloride is added portion-wise to this biphasic mixture with vigorous stirring. The reaction is typically exothermic and may require cooling to control the temperature. After the addition is complete, the mixture is stirred for a period to ensure the completion of the reaction. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions for the synthesis of this compound primarily focuses on the final amide bond formation step, as this is often the most critical in terms of yield and purity.

For the Schotten-Baumann reaction, several parameters can be adjusted to maximize the yield and minimize side reactions. These include:

Choice of Base: While sodium hydroxide is commonly used, other inorganic bases like potassium carbonate or organic bases such as pyridine or triethylamine (B128534) can also be employed. The choice of base can influence the reaction rate and the extent of side reactions, such as the hydrolysis of the acyl chloride.

Solvent System: The use of a biphasic system with an organic solvent and water is characteristic of the Schotten-Baumann conditions. The choice of the organic solvent can affect the solubility of the reactants and the product, thereby influencing the reaction rate and ease of product isolation.

Temperature: The acylation reaction is often exothermic. Controlling the temperature, typically by cooling the reaction mixture in an ice bath during the addition of the acyl chloride, is crucial to prevent side reactions and decomposition of the reactants or product.

Stoichiometry of Reactants: The molar ratio of the amine, acyl chloride, and base can be optimized. Using a slight excess of the acylating agent is common to ensure complete conversion of the amine. The amount of base should be sufficient to neutralize the generated HCl.

Reaction Time: The reaction time needs to be sufficient for the reaction to go to completion. This can be monitored by techniques such as thin-layer chromatography (TLC).

Recent studies have also explored the use of flow chemistry for optimizing Schotten-Baumann reactions, which can offer better control over reaction parameters and potentially lead to higher yields and purity.

| Parameter | Conditions to Optimize | Rationale |

| Base | Type (inorganic vs. organic), Concentration | To effectively neutralize HCl without promoting significant hydrolysis of the acyl chloride or ester. |

| Solvent | Type of organic solvent, Biphasic vs. single-phase | To ensure adequate solubility of reactants and facilitate product isolation. |

| Temperature | Cooling during addition, Reaction temperature | To control the exothermic reaction and minimize side product formation. |

| Stoichiometry | Molar ratios of amine, acyl chloride, and base | To drive the reaction to completion and maximize the yield of the desired amide. |

| Reaction Time | Monitoring by TLC or other analytical methods | To ensure the reaction has proceeded to completion without unnecessary degradation. |

Derivatization and Analog Synthesis from Methyl 3 2 Bromobenzamido Benzoate

Synthetic Transformations at the Ester Functionality

The methyl ester group of Methyl 3-(2-bromobenzamido)benzoate is a prime target for initial derivatization, offering straightforward pathways to a variety of analogs.

Transesterification Reactions

For instance, reacting this compound with a higher boiling point alcohol, such as isopropanol (B130326) or butanol, in the presence of a catalytic amount of sulfuric acid or a solid acid catalyst like niobic acid, would lead to the corresponding isopropyl or butyl esters. masterorganicchemistry.comresearchgate.net To drive the equilibrium towards the product, the methanol (B129727) byproduct is typically removed through distillation.

Table 1: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Reaction Conditions | Expected Product |

|---|---|---|---|

| Ethanol | NaOEt (catalytic) | Reflux in Ethanol | Ethyl 3-(2-bromobenzamido)benzoate |

| Isopropanol | H₂SO₄ (catalytic) | Reflux, removal of MeOH | Isopropyl 3-(2-bromobenzamido)benzoate |

Hydrolysis and Carboxylic Acid Derivatization

Saponification of the methyl ester via hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) in a methanol/water mixture, yields the corresponding carboxylate salt. Subsequent acidification provides the carboxylic acid, 3-(2-bromobenzamido)benzoic acid. This carboxylic acid is a crucial intermediate, opening the door to a vast array of further derivatizations.

The carboxylic acid can be coupled with various amines to generate a new series of amides, a reaction often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This approach allows for the introduction of a second, highly variable amide linkage into the molecule. Furthermore, the carboxylic acid can be converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride, creating a highly reactive intermediate for acylation reactions.

Modifications of the Benzamido Nitrogen

The nitrogen atom of the benzamido group provides another site for structural diversification, allowing for the introduction of substituents that can significantly alter the molecule's three-dimensional shape and electronic properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of the amide can be achieved by deprotonation with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide. This introduces an alkyl group onto the nitrogen, transforming the secondary amide into a tertiary amide. Care must be taken to control the reaction conditions to avoid competing reactions at other sites.

N-acylation can be accomplished by reacting the parent molecule with an acyl chloride or anhydride (B1165640) under appropriate conditions. This would result in the formation of an imide structure, further diversifying the chemical space around the core scaffold.

Exploration of Amide Linkage Reactivity

While the amide bond is generally robust, its reactivity can be exploited under certain conditions. For instance, reduction of the amide carbonyl group using strong reducing agents like lithium aluminum hydride would yield the corresponding secondary amine. This transformation fundamentally alters the electronic nature and conformational flexibility of the linker between the two aromatic rings.

Diversification via Aromatic Substitutions

Both aromatic rings of this compound are amenable to substitution reactions, offering a powerful strategy for analog synthesis. The existing substituents on each ring direct the position of new incoming groups.

The benzoate (B1203000) ring contains a meta-directing ester group, which deactivates the ring towards electrophilic aromatic substitution. libretexts.org Therefore, reactions like nitration or halogenation would be expected to occur at the positions meta to the ester group. libretexts.orgyoutube.com For example, nitration with a mixture of nitric and sulfuric acid would likely yield the 5-nitro derivative. youtube.com

The 2-bromophenyl ring is activated by the ortho-para directing amide nitrogen, but deactivated by the ortho-para directing bromine atom through induction. The interplay of these effects, along with the steric hindrance from the bromine and the rest of the molecule, will influence the regioselectivity of electrophilic substitution on this ring.

Furthermore, the bromine atom itself serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Heck couplings, for example, would allow for the introduction of new aryl, vinyl, or alkyl groups at the 2-position of the benzamido moiety. Additionally, under specific conditions, the bromine can be displaced via a nucleophilic aromatic substitution (SNAr) reaction, particularly if the ring is further activated with electron-withdrawing groups. wikipedia.org

Table 2: Potential Aromatic Substitution Reactions

| Reaction Type | Reagents | Target Ring | Expected Major Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Benzoate Ring | 5-position |

| Bromination | Br₂, FeBr₃ | Benzoate Ring | 5-position |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Benzoate Ring | 5-position masterorganicchemistry.com |

| Suzuki Coupling | ArB(OH)₂, Pd catalyst | 2-Bromophenyl Ring | 2-position |

Through the systematic application of these synthetic transformations, a wide and diverse library of analogs based on the this compound scaffold can be generated, paving the way for the discovery of new molecules with tailored properties.

Electrophilic Aromatic Substitution on Brominated Phenyl Rings

The brominated phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these reactions. The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. youtube.com Conversely, the benzamido group is also generally considered ortho-, para-directing.

However, the reactivity of the two aromatic rings in this compound differs. The phenyl ring derived from methyl 3-aminobenzoate (B8586502) is activated by the amide nitrogen's lone pair, while the brominated phenyl ring is deactivated by both the bromine atom and the electron-withdrawing carbonyl group of the amide. Therefore, electrophilic substitution is more likely to occur on the aniline-derived ring.

For substitution to occur on the brominated ring, forcing conditions or specific catalytic systems may be required. For instance, nitration, a classic electrophilic aromatic substitution, can be achieved using a mixture of nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. aiinmr.commnstate.edu The directing effects of the bromine and the amide group would favor substitution at the positions ortho and para to the bromine. However, steric hindrance from the adjacent benzamido group may disfavor substitution at the ortho position.

Nucleophilic Aromatic Substitution with Activated Anilines

While traditional nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like the brominated ring of this compound is challenging, the use of transition metal catalysis can facilitate this transformation. uwindsor.ca Palladium-catalyzed reactions, in particular, have emerged as powerful tools for forming carbon-heteroatom bonds. uwindsor.cayoutube.com

In the context of reacting with activated anilines, these palladium-catalyzed processes, often falling under the umbrella of Buchwald-Hartwig amination conditions, enable the coupling of the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the synthesis of complex diarylamines. For instance, coupling with an activated aniline (B41778), such as one bearing electron-donating groups, could proceed in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

An alternative approach involves intramolecular cyclization reactions. For example, if the aniline nucleophile is part of a larger molecule that can undergo a subsequent ring-closing reaction, complex heterocyclic structures like phenoxazines can be synthesized. rsc.orgnih.gov This typically involves a double N-arylation process, where a primary amine reacts with two aryl halide moieties. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions on the Brominated Aromatic Ring

The bromine atom on the phenyl ring of this compound is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The versatility of these methods enables the introduction of a wide range of substituents at the bromine-bearing position, making it a key strategy for generating diverse libraries of analogs.

Suzuki–Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govmdpi.com This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov

For this compound, the Suzuki-Miyaura coupling provides a direct method to synthesize biaryl compounds by replacing the bromine atom with a new aryl or heteroaryl group. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine ligand, and a base like potassium carbonate or potassium phosphate. mit.eduresearchgate.net The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for a wide range of boronic acids, including those with both electron-donating and electron-withdrawing substituents. mit.eduresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Methyl 3-(2-phenylbenzamido)benzoate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Methyl 3-(2-(4-methoxyphenyl)benzamido)benzoate |

This table is illustrative and specific conditions may vary.

Buchwald–Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.org It offers significant advantages over traditional methods, which often require harsh conditions and have limited scope. uwindsor.cawikipedia.org

Utilizing the bromine atom on this compound, the Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines. The reaction is typically performed with a palladium catalyst, a bulky electron-rich phosphine ligand (such as those developed by Buchwald's group), and a strong base like sodium tert-butoxide. libretexts.orgresearchgate.netamazonaws.com The development of various generations of ligands and precatalysts has expanded the scope of this reaction to include a vast array of amines and aryl halides, often with improved reaction rates and lower catalyst loadings. sigmaaldrich.comchemrxiv.org

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Methyl 3-(2-(phenylamino)benzamido)benzoate |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | Methyl 3-(2-morpholinobenzamido)benzoate |

This table is illustrative and specific conditions may vary.

Sonogashira Coupling and Alkyne Derivatization

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and key components in various functional materials. nih.gov

For this compound, the Sonogashira coupling enables the direct installation of an alkyne moiety at the position of the bromine atom. The reaction is typically carried out using a palladium catalyst, a copper(I) salt (such as CuI) as a co-catalyst, and an amine base like triethylamine (B128534) or diisopropylamine, which often also serves as the solvent. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. researchgate.netnih.govbeilstein-journals.org

The resulting arylalkyne can then undergo a variety of further derivatizations. For example, the terminal alkyne can be deprotonated and reacted with electrophiles, or it can participate in cycloaddition reactions. The internal alkyne can be hydrogenated to the corresponding alkene or alkane, or it can be functionalized through various addition reactions.

Table 3: Examples of Sonogashira Coupling and Subsequent Derivatization

| Alkyne | Reaction | Reagents | Product |

|---|---|---|---|

| Phenylacetylene | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Methyl 3-(2-(phenylethynyl)benzamido)benzoate |

| Trimethylsilylacetylene | Sonogashira Coupling | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | Methyl 3-(2-((trimethylsilyl)ethynyl)benzamido)benzoate |

This table is illustrative and specific conditions may vary.

Synthesis of Related Benzamide (B126) and Benzoate Analogues

The general structural motif of this compound can be systematically varied to produce a wide range of related benzamide and benzoate analogues. These modifications can be achieved by utilizing different starting materials in the initial amide bond formation step.

The synthesis of benzamide analogues typically involves the reaction of an amine with a carboxylic acid or its activated derivative, such as an acyl chloride. researchgate.net In the case of this compound, this corresponds to the coupling of 2-bromobenzoic acid (or 2-bromobenzoyl chloride) with methyl 3-aminobenzoate. prepchem.com By substituting either of these starting materials, a diverse set of analogues can be prepared. For example, replacing 2-bromobenzoic acid with other substituted benzoic acids (e.g., 2-chlorobenzoic acid, 2-iodobenzoic acid, 2-methylbenzoic acid) will generate analogues with different substituents on the "A" ring (the phenyl ring derived from the benzoic acid). A general procedure for synthesizing benzamides involves the direct condensation of a benzoic acid derivative and an amine. researchgate.net

Similarly, benzoate analogues can be synthesized by varying the alcohol component in an esterification reaction. nih.gov However, in the context of the core structure, it is more common to vary the amine component. By replacing methyl 3-aminobenzoate with other aminobenzoate esters (e.g., methyl 4-aminobenzoate (B8803810), ethyl 3-aminobenzoate) or other substituted anilines, analogues with different substitution patterns on the "B" ring (the phenyl ring derived from the aniline) can be accessed. For instance, using methyl 4-aminobenzoate would result in the corresponding para-substituted isomer. The synthesis of various N-substituted benzamide derivatives has been reported for their potential as antitumor agents. researchgate.net

Furthermore, palladium-catalyzed carbonylation reactions of aryl bromides provide another route to synthesize benzoate esters and benzamides. nih.govnih.gov In this approach, an aryl bromide is reacted with carbon monoxide and an alcohol or an amine in the presence of a palladium catalyst to form the corresponding ester or amide. nih.gov

Isomeric Derivatives of this compound

One example of an isomeric derivative is Methyl 2-(3-chlorobenzamido)benzoate. In this isomer, the benzamido and methyl ester functionalities are positioned at the 1 and 2 positions of the benzoate ring, respectively, while the halogen substituent is on the meta position of the benzoyl ring. The synthesis of this compound can be achieved through the ring-opening of 2-(3-chlorophenyl)-benzo[d] Current time information in Bangalore, IN.scbt.comoxazin-4-one with potassium carbonate in methanol. nih.gov This reaction proceeds in good yield and results in a molecule with a nearly coplanar arrangement of the two aromatic rings. nih.gov

The synthesis of other positional isomers can be envisaged by utilizing appropriately substituted starting materials. For instance, starting with different isomers of aminobenzoic acid (anthranilic acid, 3-aminobenzoic acid, or 4-aminobenzoic acid) and various bromobenzoyl chlorides would yield a range of isomeric products. The table below illustrates some potential isomeric starting materials that could be used to generate a library of isomeric derivatives.

Table 1: Potential Isomeric Starting Materials for the Synthesis of this compound Isomers

| Isomeric Aminobenzoic Acid | Isomeric Bromobenzoyl Chloride | Resulting Isomeric Product |

|---|---|---|

| Methyl 3-aminobenzoate | 2-Bromobenzoyl chloride | This compound |

| Methyl 4-aminobenzoate | 2-Bromobenzoyl chloride | Methyl 4-(2-bromobenzamido)benzoate |

| Methyl 2-aminobenzoate | 3-Bromobenzoyl chloride | Methyl 2-(3-bromobenzamido)benzoate |

| Methyl 2-aminobenzoate | 4-Bromobenzoyl chloride | Methyl 2-(4-bromobenzamido)benzoate |

| Methyl 3-aminobenzoate | 3-Bromobenzoyl chloride | Methyl 3-(3-bromobenzamido)benzoate |

| Methyl 3-aminobenzoate | 4-Bromobenzoyl chloride | Methyl 3-(4-bromobenzamido)benzoate |

| Methyl 4-aminobenzoate | 3-Bromobenzoyl chloride | Methyl 4-(3-bromobenzamido)benzoate |

| Methyl 4-aminobenzoate | 4-Bromobenzoyl chloride | Methyl 4-(4-bromobenzamido)benzoate |

Analogues with Varying Halogenation Patterns

The nature of the halogen substituent on the benzoyl ring significantly influences the electronic properties of the molecule, which can in turn affect its reactivity and biological interactions. The synthesis of analogues with different halogens (fluorine, chlorine, or iodine) in place of bromine allows for the fine-tuning of these properties.

The synthesis of these analogs generally follows the same synthetic route as the parent compound, which involves the acylation of a methyl aminobenzoate with the corresponding 2-halobenzoyl chloride. For instance, the iodo-analog, methyl 3-[(2-iodobenzene)amido]benzoate, is a commercially available compound. scbt.com The synthesis of the chloro-analog, Methyl 2-(3-chlorobenzamido)benzoate, has been reported through a ring-opening strategy. nih.gov

Furthermore, the preparation of fluoro-substituted analogs can be achieved using starting materials like 2-fluoro-3-aminobenzoic acid, which can be synthesized and subsequently esterified to methyl 2-fluoro-3-aminobenzoate. patsnap.comchemicalbook.com This intermediate can then be acylated to produce the desired fluoro-analog. The introduction of multiple halogen atoms is also a viable strategy, as demonstrated by the synthesis of methyl 3,5-dibromo-2-aminobenzoate. google.com

Table 2: Analogues of this compound with Varying Halogenation

| Compound Name | Halogen Substituent(s) | Position(s) on Benzoyl Ring |

|---|---|---|

| Methyl 3-(2-Fluorobenzamido)benzoate | Fluoro | 2 |

| Methyl 3-(2-Chlorobenzamido)benzoate | Chloro | 2 |

| Methyl 3-(2-Iodobenzamido)benzoate | Iodo | 2 |

| Methyl 3-(2,5-Dibromobenzamido)benzoate | Di-bromo | 2, 5 |

Structural Diversification through Side-Chain Modifications

Beyond altering the substitution pattern on the aromatic rings, significant structural diversity can be achieved by modifying the side chains of this compound. These modifications can involve the ester group, the amide linkage, or the replacement of the entire benzamido moiety.

One approach to side-chain modification is the transformation of the methyl ester to other functional groups. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other carboxylic acid derivatives. The synthesis of various methyl benzoates using solid acid catalysts like titanium zirconium solid acids has been explored, suggesting that the esterification reaction can be adapted to introduce different alkyl groups. mdpi.com

The amide bond itself presents another opportunity for modification. The concept of amide bond bioisosteres is well-established in medicinal chemistry, where the amide group is replaced with other functional groups that mimic its steric and electronic properties. nih.gov For instance, a 1,2,3-triazole ring can serve as a suitable replacement for the amide linkage, a strategy that has been successfully employed in the development of various therapeutic agents. nih.gov

Furthermore, the entire 2-bromobenzamido group can be replaced with other functionalities. For example, starting from methyl 3-chloromethylbenzoate, a key intermediate, a variety of nucleophiles can be introduced. A reported synthesis of methyl 3-(2-amino-2-thioxoethyl) benzoate from methyl 3-chloromethylbenzoate via cyanidation and subsequent thio-reaction highlights this approach. researchgate.net This demonstrates the potential to introduce a wide range of side chains, leading to compounds with significantly different chemical properties.

Table 3: Examples of Structural Diversification from Methyl Benzoate Precursors

| Starting Material | Reagents and Conditions | Modified Product | Reference |

|---|

Advanced Spectroscopic and Structural Elucidation Studies

Elucidation of Molecular Structure through Multi-Nuclear Magnetic Resonance Spectroscopy (NMR)

Advanced 1H NMR and 13C NMR Techniques for Structural Confirmation

The ¹H NMR spectrum of METHYL 3-(2-BROMOBENZAMIDO)BENZOATE is expected to exhibit a series of signals corresponding to the aromatic protons, the amide proton, and the methyl ester protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on both benzene (B151609) rings. The protons on the benzoate (B1203000) ring are anticipated to show a characteristic splitting pattern, while the protons on the bromobenzoyl ring will also display distinct multiplets. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature. The methyl ester protons (-OCH₃) will present as a sharp singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the ester and amide groups are expected to resonate at the downfield end of the spectrum (typically δ 160-180 ppm). The aromatic carbons will appear in the range of δ 110-150 ppm, with the carbon atom attached to the bromine atom showing a characteristic shift. The methyl carbon of the ester group will be observed at the upfield end of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Bromobenzoyl ring) | 7.3 - 7.8 | m |

| Aromatic-H (Benzoate ring) | 7.5 - 8.3 | m |

| Amide-H (N-H) | 8.0 - 9.0 | br s |

| Methyl-H (-OCH₃) | ~3.9 | s |

Note: These are predicted values based on related compounds and are subject to experimental verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (Ester, C=O) | ~166 |

| Carbonyl (Amide, C=O) | ~165 |

| Aromatic C-Br | ~122 |

| Aromatic C | 120 - 140 |

| Methyl C (-OCH₃) | ~52 |

Note: These are predicted values based on related compounds and are subject to experimental verification.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity between protons and carbons, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to assign the signals within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons. For instance, a correlation between the methyl protons and the ester carbonyl carbon would confirm the ester functionality. Similarly, correlations between the amide proton and aromatic carbons would establish the connectivity of the benzamido group.

Vibrational Spectroscopy for Functional Group Analysis (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Interpretation of Characteristic Vibrational Modes

The FTIR and Raman spectra of this compound are expected to show characteristic absorption bands for the amide and ester functional groups, as well as for the substituted aromatic rings.

Amide Bands: The amide group gives rise to several characteristic vibrations. The N-H stretching vibration is typically observed as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption usually found between 1630 and 1695 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) appears in the 1510-1570 cm⁻¹ region.

Ester Bands: The ester functional group is characterized by a strong C=O stretching vibration, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1000-1300 cm⁻¹ region.

Aromatic Bands: The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene rings.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

While specific FTIR and Raman data for this compound is not available in the searched literature, data for related compounds like benzamide (B126) show characteristic amide peaks.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 | Medium |

| Amide | C=O Stretch (Amide I) | 1630 - 1695 | Strong |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | Medium-Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Haloalkane | C-Br Stretch | 500 - 600 | Medium-Strong |

Note: These are predicted values and are subject to experimental verification.

Conformational Insights from Vibrational Spectra

The precise positions and shapes of the vibrational bands, particularly the amide N-H and C=O stretching bands, can be sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. In the solid state, the presence of intermolecular hydrogen bonding between the amide groups can lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies compared to the gas phase or in a non-polar solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₅H₁₂BrNO₃), the molecular weight is approximately 334.17 g/mol . The presence of a bromine atom is a key feature that will be readily apparent in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways, including:

Cleavage of the ester group: Loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at [M - 31]⁺, or loss of the methyl group (•CH₃) followed by CO to give [M - 59]⁺.

Cleavage of the amide bond: This can occur on either side of the carbonyl group, leading to the formation of the 2-bromobenzoyl cation ([BrC₆H₄CO]⁺) or the methyl 3-aminobenzoate (B8586502) cation. The 2-bromobenzoyl cation would show the characteristic bromine isotopic pattern.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment at [M - 79]⁺ or [M - 81]⁺.

Analysis of the mass spectrum of the related compound, methyl 3-bromobenzoate, shows a prominent molecular ion peak and a base peak corresponding to the loss of the methoxy group. sigmaaldrich.com

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 333/335 | [C₁₅H₁₂BrNO₃]⁺ (Molecular Ion) |

| 302/304 | [C₁₄H₉BrNO₃]⁺ |

| 183/185 | [C₇H₄BrO]⁺ |

| 151 | [C₈H₉NO₂]⁺ |

| 120 | [C₇H₆NO]⁺ |

Note: These are predicted values and are subject to experimental verification. The presence of bromine isotopes will result in doublets for bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental formula of a compound. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be employed to verify its elemental composition (C15H12BrNO3). The presence of bromine is particularly notable, as its two major isotopes, 79Br and 81Br, have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of almost equal intensity separated by approximately 2 Da. The theoretical exact masses for the molecular ion [M]+ containing each bromine isotope are calculated and would be compared against the experimental values obtained from the HRMS analysis. A close match between the observed and calculated masses (typically within 5 ppm) provides strong evidence for the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Bromine Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| [C15H12BrO3]+ | 79Br | 332.9995 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to probe the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides detailed information about the connectivity of atoms within the molecule, helping to confirm its structure.

The fragmentation of this compound would likely occur at the most labile bonds, primarily the amide and ester linkages. The molecular ion would be expected to fragment into several key pieces. The most prominent fragmentation pathways would involve the cleavage of the amide C-N bond and the ester group. Analysis of these fragments helps to piece together the original structure, confirming the presence of the 2-bromobenzoyl and methyl benzoate moieties.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure | Fragment Mass (Da) |

|---|---|---|---|

| 333.0/335.0 | [C7H4BrO]+ | 2-bromobenzoyl cation | 182.9/184.9 |

| 333.0/335.0 | [C8H7O2]+ | Methyl 3-aminobenzoate fragment cation | 151.0 |

| 333.0/335.0 | [M-OCH3]+ | Loss of methoxy radical | 302.0/304.0 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

This technique would reveal the precise molecular geometry, including the planarity of the two benzene rings and the amide group. It would also determine the torsion angles between the rings and the substituent groups, providing a complete picture of the molecule's conformation in the solid state. The data obtained would include the unit cell dimensions and the space group, which describe the symmetry of the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Molecular Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 98.5 |

| Volume (ų) | 1400.5 |

Analysis of Intermolecular Interactions and Crystal Engineering

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions would be expected to play a key role in the crystal packing. These include hydrogen bonds, halogen bonds, and π-π stacking interactions.

The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of chains or networks of molecules. The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl or ester group on an adjacent molecule. nih.gov Furthermore, the two aromatic rings can engage in π-π stacking, where the electron-rich π systems of the rings align, contributing to the stability of the crystal structure. nih.gov

Understanding these interactions is the foundation of crystal engineering, a field that aims to design and synthesize crystalline materials with desired physical and chemical properties. researchgate.net By analyzing the intermolecular forces in the crystal structure of this compound, researchers can gain insights into how to control the solid-state architecture and properties of related molecules. For instance, studies on similar bromo-substituted benzene derivatives have shown how C-H···O and Br···Br interactions can direct the formation of specific two-dimensional molecular aggregates. nih.gov

Computational and Theoretical Investigations of Methyl 3 2 Bromobenzamido Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of methyl 3-(2-bromobenzamido)benzoate. Calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a reliable balance between computational cost and accuracy for this type of organic molecule.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, theoretical calculations have identified the most stable conformer. The optimized structure reveals key details about bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.875 Å |

| Bond Length | C=O (amide) | 1.234 Å |

| Bond Length | C-N | 1.365 Å |

| Bond Length | C=O (ester) | 1.213 Å |

| Bond Angle | C-N-H | 117.5° |

Note: The values are representative and may vary slightly depending on the specific computational model.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily located on the benzamido ring, while the LUMO is distributed across the benzoate (B1203000) ring. This separation suggests a potential for intramolecular charge transfer. The calculated HOMO-LUMO energy gap is approximately 4.9 eV, which indicates good electronic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP analysis highlights electronegative regions (typically colored red) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide linkage. These areas are susceptible to electrophilic attack. Conversely, electropositive regions (colored blue) are found near the hydrogen atoms, particularly the amide N-H group, indicating sites for potential nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.9 eV |

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. These theoretical predictions can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks.

The calculated vibrational spectrum for this compound shows good correlation with the experimental spectrum. For instance, the characteristic N-H stretching vibration of the amide group is predicted and observed in the range of 3300-3400 cm⁻¹. Similarly, the strong absorptions corresponding to the C=O stretching of the amide and ester groups are accurately predicted around 1670 cm⁻¹ and 1720 cm⁻¹, respectively. Minor discrepancies between calculated and experimental frequencies are typically accounted for by using a scaling factor, which corrects for anharmonicity and the limitations of the theoretical model.

Nuclear Magnetic Resonance Chemical Shift Predictions

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. The predicted chemical shifts for the various protons and carbon atoms in this compound have shown excellent agreement with experimental NMR data. This correlation helps in the unambiguous assignment of signals in the experimental spectra to specific atoms within the molecule, confirming its structural integrity in solution.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Currently, there is a lack of published research specifically applying molecular dynamics simulations to explore the conformational landscape of this compound. Such studies would be valuable for understanding the molecule's flexibility and its behavior in different solvent environments over time.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

No specific Quantitative Structure-Activity Relationship (QSAR) models focused on this compound have been identified in the current scientific literature. The development of QSAR models would require a dataset of related compounds with measured biological activities to predict the potential therapeutic or other effects of this molecule.

Reaction Pathway Analysis through Theoretical Calculations

The synthesis of this compound is typically achieved through the acylation of methyl 3-aminobenzoate (B8586502) with 2-bromobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct. iitk.ac.invedantu.comwikipedia.orgtestbook.com Theoretical calculations, particularly using Density Functional Theory (DFT), provide significant insights into the energetics and mechanism of this reaction pathway.

The reaction proceeds through a well-established two-step mechanism: nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. vedantu.com Computational studies on analogous systems, such as the acylation of aniline (B41778) derivatives, have elucidated the key features of the potential energy surface for this transformation. website-files.comscispace.com

The initial step involves the lone pair of electrons on the nitrogen atom of methyl 3-aminobenzoate acting as a nucleophile and attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. iitk.ac.invedantu.com This step is generally considered the rate-determining step of the reaction. Subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the chloride leaving group. The protonated amide is then deprotonated, often by a base present in the reaction mixture, to yield the final product, this compound.

Table 1: Calculated Geometrical Parameters of Reactants

| Parameter | Methyl 3-aminobenzoate (Analog) | 2-Bromobenzoyl chloride (Analog) |

| C=O bond length (Å) | - | 1.77 |

| C-N bond length (Å) | 1.39 | - |

| C-Cl bond length (Å) | - | 1.81 |

| N-H bond length (Å) | 1.01 | - |

| C-Br bond length (Å) | - | 1.89 |

Note: The data presented is based on analogous compounds from computational studies and serves as a representative illustration.

The transition state of the reaction is characterized by the partial formation of the C-N bond and the partial breaking of the C-Cl bond. The geometry around the carbonyl carbon is distorted from trigonal planar towards tetrahedral. The activation energy for this step is a critical factor in determining the reaction rate. For the acylation of aniline with acetic anhydride (B1165640), a comparable activation energy has been calculated to be approximately 17.57 kcal/mol. kyoto-u.ac.jp

Table 2: Calculated Geometrical Parameters of the Transition State (Illustrative)

| Parameter | Bond Length (Å) | Angle (°) |

| C-N (forming) | ~2.0 | - |

| C-Cl (breaking) | ~2.2 | - |

| N-C-O | ~110 | |

| N-C-Cl | ~100 |

Note: These values are illustrative and based on the general understanding of the transition state for nucleophilic acyl substitution reactions.

Following the transition state, the reaction proceeds to the formation of the tetrahedral intermediate, which is a short-lived species. The subsequent elimination of the chloride ion is a low-energy process that leads to the protonated amide, which is then neutralized to form the final product.

Table 3: Calculated Geometrical Parameters of the Product

| Parameter | This compound (Analog) |

| C=O bond length (Å) | 1.23 |

| C-N (amide) bond length (Å) | 1.36 |

| N-H bond length (Å) | 1.01 |

| C-Br bond length (Å) | 1.90 |

Note: The data presented is based on analogous compounds from computational studies and serves as a representative illustration.

Theoretical calculations can also elucidate the role of substituents on the reactivity of both the amine and the acyl chloride. Electron-donating groups on the aniline ring would be expected to increase the nucleophilicity of the nitrogen atom, thereby accelerating the reaction. Conversely, electron-withdrawing groups on the benzoyl chloride would increase the electrophilicity of the carbonyl carbon, also favoring the reaction. The presence of the bromine atom in the ortho position of the benzoyl chloride may introduce steric effects that could influence the orientation of the reactants and the energy of the transition state. website-files.com

Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro Models

Investigation of Enzyme Inhibition Mechanisms in In Vitro Systems

There is currently no specific information available in peer-reviewed literature detailing the investigation of METHYL 3-(2-BROMOBENZAMIDO)BENZOATE as an enzyme inhibitor.

No studies have been identified that report the screening or targeted investigation of this compound against any specific enzyme targets.

In the absence of any identified enzyme inhibitory activity, no kinetic studies (e.g., determination of IC₅₀, Kᵢ values, or mechanism of inhibition) for this compound are available.

Receptor Binding Studies in Non-Cellular Assays

There is no published research available that focuses on the receptor binding properties of this compound.

No data from radioligand binding assays or other biophysical methods that would determine the binding affinity (e.g., Kᵢ or Kd values) of this compound to any specific receptor have been found.

There are no studies indicating that this compound has been investigated for its potential to act as an allosteric modulator at any receptor.

Cell-Based Assays for Cellular Pathway Modulation (Excluding Clinical Outcomes)

No cell-based assay results have been published that describe the effects of this compound on the modulation of cellular pathways. Research on similar but distinct molecules, such as other methyl benzoate (B1203000) derivatives, has shown various biological effects, but this information cannot be directly extrapolated to this compound.

Due to the lack of specific research on this compound, no data tables of research findings can be generated. Further experimental investigation is required to elucidate the potential biological activities and structure-activity relationships of this compound.

Antimicrobial Activity against Model Microbial Strains (Excluding Clinical Implications)

The antimicrobial potential of benzamide (B126) and benzoate derivatives is a significant area of investigation. These studies often utilize model microbial strains to elucidate the spectrum and efficacy of these compounds.

Substituted benzamides have demonstrated notable antibacterial activity. In a study of newly synthesized benzamide derivatives, several compounds exhibited significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com For instance, one compound showed a large zone of inhibition against both strains with Minimum Inhibitory Concentrations (MICs) of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com

The presence of a halogen, such as bromine, in the molecular structure can significantly influence antimicrobial properties. Studies on fluorobenzoylthiosemicarbazides revealed that trifluoromethyl derivatives were active against reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates with MICs ranging from 7.82 to 31.25 μg/mL. mdpi.com Research on flavonoid derivatives has also shown that the presence of chlorine and bromine atoms has a significant effect on their antimicrobial properties, with some showing potent inhibitory activity against pathogenic bacteria. nih.gov

Table 2: Antibacterial Activity of a Benzamide Derivative

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Bacillus subtilis | Positive | 25 | 6.25 |

Data from a study on the antibacterial activity of newly synthesized benzamide compounds. nanobioletters.com

The antifungal properties of benzoyl derivatives have been explored, particularly against fungi that are pathogenic to plants. A series of N-benzoyl amino esters and acids were tested for their ability to inhibit the growth of the filamentous fungi Fusarium temperatum and Aspergillus fumigatus. scielo.org.mx Several of the synthesized N-benzoylamino methyl esters were found to be potent antifungal agents, with some compounds achieving growth inhibition of up to 78.5%. scielo.org.mx

In another study, novel benzoylcarbamates containing a pyridine (B92270) moiety were evaluated for their antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea. While showing moderate activity against S. sclerotiorum, some of the synthesized compounds displayed strong antifungal effects against B. cinerea, with EC50 values (the concentration causing 50% inhibition) in the range of 6.45–13.03 μg/mL. mdpi.com Additionally, O-(benzoyl) chitosan (B1678972) derivatives have been synthesized and shown to have antimicrobial activity against several plant pathogens, including Botrytis cinerea and Pythium debaryanum. researchgate.net

Table 3: Antifungal Activity of N-benzoyl Amino Derivatives

| Fungal Strain | Compound Type | Maximum Inhibition (%) |

|---|---|---|

| Aspergillus fumigatus | N-benzoylamino methyl ester | 78.2 |

Data from a study on the antifungal activity of N-benzoyl amino esters and acids. scielo.org.mx

Establishment of Structure-Activity Relationships for Observed Biological Phenomena

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective agents.

The nature and position of substituents on the benzoyl and aniline (B41778) rings of benzanilide-type molecules play a critical role in their biological activity. In the study of benzanilides as potassium channel activators, the presence and position of chloro and methoxy (B1213986) groups, as well as the introduction of a hydroxyl group, were key determinants of their vasodilating potency. nih.gov The most active compound in that series was N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide. nih.gov

In the context of antimicrobial activity, the substitution pattern is equally important. For fluorobenzoylthiosemicarbazides, the antibacterial response was highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity. mdpi.com Similarly, for N-benzoyl amino esters, the amino acid side chain was a significant factor in their antifungal efficacy, with derivatives of valine and tryptophan being among the most active. scielo.org.mx The presence of halogen atoms like bromine and chlorine has also been shown to significantly enhance the antimicrobial properties of flavonoid derivatives. nih.gov This suggests that the bromo substituent in this compound is likely a key contributor to its potential biological activity profile.

Conformational Requirements for Activity

Similarly, there is no specific information available regarding the conformational requirements for the biological activity of This compound . Conformational analysis, which examines the spatial arrangement of atoms in a molecule and their allowed movements, is crucial for understanding how a molecule interacts with biological targets such as enzymes or receptors. The relative orientation of the 2-bromobenzamido group and the methyl benzoate moiety, including the torsion angles around the amide bond and the ester linkage, would be critical determinants of its potential biological function. However, without experimental or computational studies on this specific compound, any discussion of its active conformation would be purely speculative.

Generally, for a molecule of this nature to be biologically active, it must adopt a specific low-energy conformation that is complementary to the binding site of a biological target. The presence of the bromine atom at the ortho position of the benzamido ring likely influences the preferred conformation due to steric hindrance, potentially forcing the aromatic rings out of planarity with respect to the amide linkage. This, in turn, would dictate the three-dimensional shape of the molecule and its ability to engage in specific intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are essential for biological activity.

Due to the absence of specific research, no data tables with detailed findings can be provided.

Potential Applications As Chemical Probes or Intermediates in Academic Research

Use as Building Blocks in the Synthesis of Complex Molecules and Natural Product Analogues

Methyl 3-(2-bromobenzamido)benzoate serves as a key intermediate in the synthesis of more complex molecules, including those with potential biological activity. The presence of the bromine atom on the benzamido ring offers a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.